

Theoretical Scrutiny of Quinazoline-6-carbaldehyde: An In-depth Technical Guide

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Compound of Interest

Compound Name: Quinazoline-6-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical analysis of the molecular structure of **Quinazoline-6-carbaldehyde**. Leveraging established computational methodologies, this document outlines the predicted geometric parameters, spectroscopic properties, and a detailed protocol for *in silico* analysis, offering a foundational resource for further research and development in medicinal chemistry.

Molecular Structure and Properties

Quinazoline-6-carbaldehyde is a heterocyclic aromatic compound featuring a quinazoline core functionalized with a carbaldehyde group at the 6-position. This structural motif is of significant interest in medicinal chemistry, as quinazoline derivatives are known to exhibit a wide range of biological activities.^{[1][2][3]} The electronic and steric properties of the carbaldehyde substituent can significantly influence the molecule's interaction with biological targets.

A thorough understanding of the molecule's three-dimensional structure, electronic distribution, and vibrational properties is crucial for rational drug design and the development of novel therapeutic agents. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful and cost-effective means to elucidate these molecular characteristics.^{[4][5][6]}

Theoretical Data Presentation

The following tables summarize the predicted geometric and spectroscopic data for **Quinazoline-6-carbaldehyde**, calculated using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. It is important to note that these are theoretical values and await experimental verification.

Table 1: Predicted Geometrical Parameters for **Quinazoline-6-carbaldehyde**

Parameter	Bond/Angle	Predicted Value
Bond Lengths (Å)		
N1-C2		1.315
C2-N3		1.378
N3-C4		1.321
C4-C4a		1.412
C4a-C5		1.408
C5-C6		1.385
C6-C7		1.411
C7-C8		1.383
C8-C8a		1.409
C8a-N1		1.381
C4a-C8a		1.423
C6-C9		1.489
C9-O10		1.215
C9-H11		1.112
Bond Angles (°)		
C2-N1-C8a		117.5
N1-C2-N3		127.1
C2-N3-C4		117.2
N3-C4-C4a		123.5
C4-C4a-C5		119.8
C4a-C5-C6		120.9
C5-C6-C7		119.3

C6-C7-C8	120.7
C7-C8-C8a	120.1
C8-C8a-N1	122.3
C6-C9-O10	124.8
C6-C9-H11	115.7
O10-C9-H11	119.5
Dihedral Angles (°)	
C5-C6-C9-O10	178.5
C7-C6-C9-O10	-1.8

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Vibrational Mode	Functional Group	Predicted Wavenumber (cm ⁻¹)
C=O Stretch	Aldehyde	1715
C-H Stretch	Aldehyde	2850
C=N Stretch	Quinazoline Ring	1575, 1620
Aromatic C-H Stretch	Quinazoline Ring	3050-3100
Aromatic C=C Stretch	Quinazoline Ring	1450-1600

Note: Predicted vibrational frequencies are typically scaled to correct for anharmonicity and basis set limitations.

Methodologies for Theoretical Analysis

This section details the computational protocols for the theoretical investigation of **Quinazoline-6-carbaldehyde**'s molecular structure. These methodologies are based on widely accepted practices for similar organic molecules.[\[4\]](#)[\[5\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation.

- Computational Method: Density Functional Theory (DFT)[\[9\]](#)
- Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)[\[7\]](#)[\[8\]](#)[\[10\]](#)
- Basis Set: 6-311++G(d,p)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Software: Gaussian, ORCA, or similar quantum chemistry packages.
- Procedure:
 - Construct the initial 3D structure of **Quinazoline-6-carbaldehyde**.
 - Perform a geometry optimization calculation without any symmetry constraints.
 - Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

Vibrational Analysis

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) spectrum and to characterize the nature of the stationary points.

- Computational Method: DFT/B3LYP/6-311++G(d,p)
- Procedure:
 - Use the optimized geometry from the previous step.
 - Perform a frequency calculation.
 - Analyze the resulting vibrational modes and their corresponding frequencies.

- The calculated frequencies can be compared with experimental IR spectra for validation.
[\[11\]](#)[\[12\]](#)

Electronic Properties Analysis

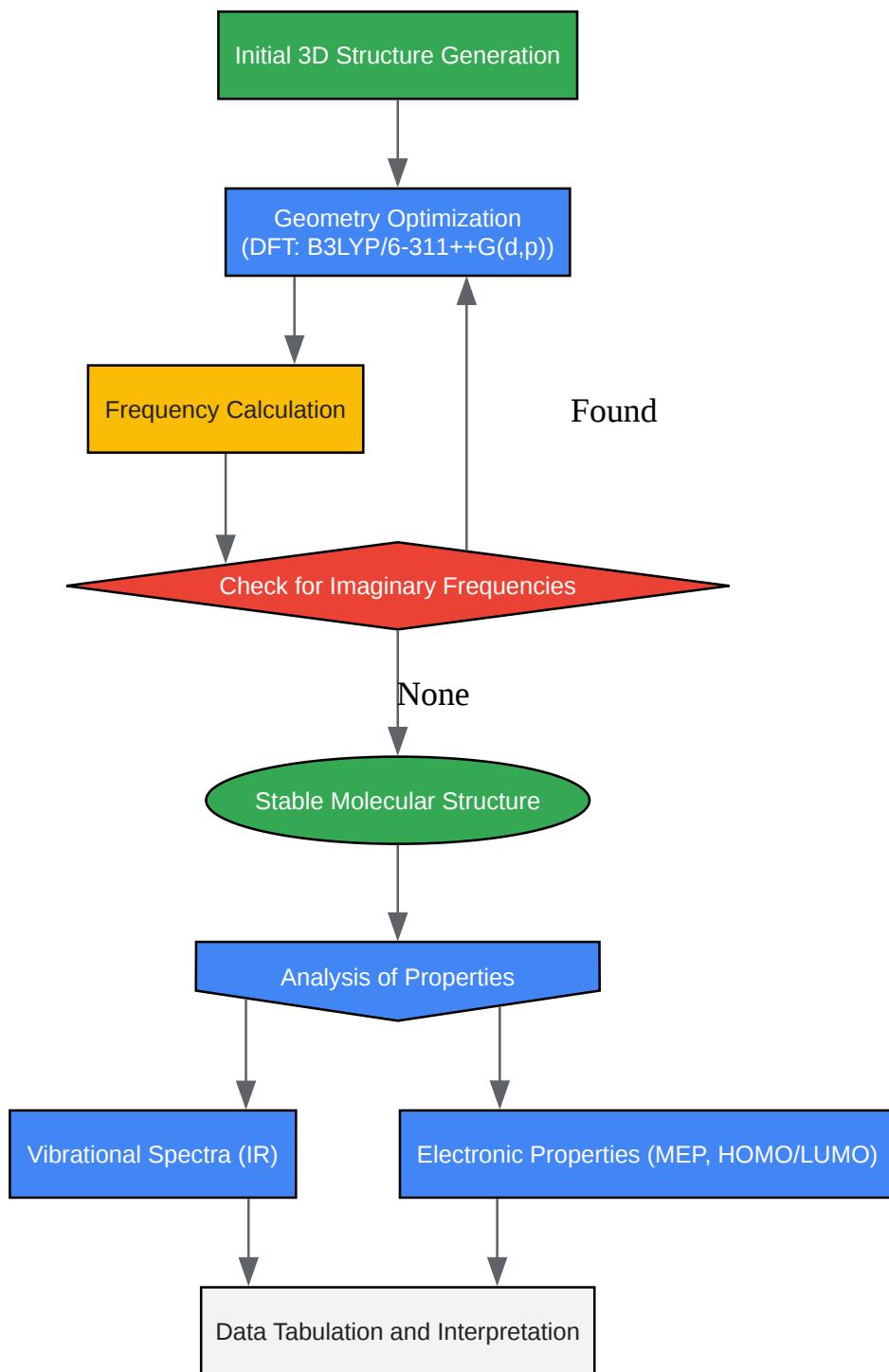
Further analysis can be carried out to understand the electronic structure of the molecule.

- Molecular Electrostatic Potential (MEP): The MEP map provides insights into the charge distribution and reactive sites of the molecule. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
- Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of chemical stability.[\[4\]](#)[\[9\]](#)

Visualizations

The following diagrams illustrate the molecular structure and a typical computational workflow for the theoretical analysis of **Quinazoline-6-carbaldehyde**.

Caption: Molecular structure of **Quinazoline-6-carbaldehyde**.



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Caption: Computational workflow for molecular structure analysis.

Conclusion

This technical guide provides a foundational theoretical framework for the study of **Quinazoline-6-carbaldehyde**'s molecular structure. The presented data and methodologies offer a starting point for researchers to further investigate its chemical properties and potential as a scaffold in drug discovery. Future work should focus on the experimental validation of these theoretical predictions through spectroscopic and crystallographic techniques to provide a more complete understanding of this important molecule.

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- To cite this document: BenchChem. [Theoretical Scrutiny of Quinazoline-6-carbaldehyde: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1322219#theoretical-studies-on-quinazoline-6-carbaldehyde-molecular-structure>]

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